REACTION_CXSMILES
|
Cl.C[N:3](C)CCCN=C=NCC.O.N1(O)C2C=CC=CC=2N=N1.[OH-].[NH4+].[I:26][C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][C:35]=1[CH3:36])[C:30](O)=[O:31]>CN(C=O)C>[I:26][C:27]1[CH:28]=[C:29]([CH:33]=[CH:34][C:35]=1[CH3:36])[C:30]([NH2:3])=[O:31] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
5.49 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
O.N1(N=NC2=C1C=CC=C2)O
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)O)C=CC1C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo and water and dichloromethane
|
Type
|
ADDITION
|
Details
|
were added to the mixture
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2N aqueous sodium hydroxide solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)N)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.34 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |